N-(furan-3-ylmethyl)-N-(2-methoxyethyl)furan-2-carboxamide
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Overview
Description
N-(furan-3-ylmethyl)-N-(2-methoxyethyl)furan-2-carboxamide is an organic compound that belongs to the class of amides. This compound features a furan ring, which is a five-membered aromatic ring with one oxygen atom, and a carboxamide group. The presence of the furan ring imparts unique chemical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(furan-3-ylmethyl)-N-(2-methoxyethyl)furan-2-carboxamide typically involves the reaction of furan-2-carboxylic acid with an appropriate amine. The reaction can be carried out under mild conditions using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to facilitate the formation of the amide bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(furan-3-ylmethyl)-N-(2-methoxyethyl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The carboxamide group can be reduced to form amines or other reduced products.
Substitution: The hydrogen atoms on the furan ring can be substituted with other functional groups through electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or organometallic compounds (e.g., Grignard reagents) can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the carboxamide group may produce primary or secondary amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe or ligand in biochemical assays.
Medicine: Potential therapeutic applications due to its unique chemical structure.
Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of N-(furan-3-ylmethyl)-N-(2-methoxyethyl)furan-2-carboxamide involves its interaction with specific molecular targets. The furan ring and carboxamide group can participate in hydrogen bonding, π-π interactions, and other non-covalent interactions with proteins, enzymes, or receptors. These interactions can modulate the activity of the target molecules and lead to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(furan-2-ylmethyl)-N-(2-methoxyethyl)furan-2-carboxamide
- N-(furan-3-ylmethyl)-N-(2-ethoxyethyl)furan-2-carboxamide
- N-(furan-3-ylmethyl)-N-(2-methoxyethyl)thiophene-2-carboxamide
Uniqueness
N-(furan-3-ylmethyl)-N-(2-methoxyethyl)furan-2-carboxamide is unique due to the specific substitution pattern on the furan ring and the presence of the methoxyethyl group
Properties
IUPAC Name |
N-(furan-3-ylmethyl)-N-(2-methoxyethyl)furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO4/c1-16-8-5-14(9-11-4-7-17-10-11)13(15)12-3-2-6-18-12/h2-4,6-7,10H,5,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGJKQCUHRUHATC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN(CC1=COC=C1)C(=O)C2=CC=CO2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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